![molecular formula C7H12ClF2N3 B12226110 1-[1-(2,2-difluoroethyl)pyrazol-3-yl]-N-methylmethanamine;hydrochloride](/img/structure/B12226110.png)
1-[1-(2,2-difluoroethyl)pyrazol-3-yl]-N-methylmethanamine;hydrochloride
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Overview
Description
1-[1-(2,2-difluoroethyl)pyrazol-3-yl]-N-methylmethanamine;hydrochloride is a chemical compound with the molecular formula C7H12ClF2N3. It is known for its unique structure, which includes a pyrazole ring substituted with a difluoroethyl group and a methylmethanamine moiety.
Preparation Methods
The synthesis of 1-[1-(2,2-difluoroethyl)pyrazol-3-yl]-N-methylmethanamine;hydrochloride typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring is synthesized through the reaction of hydrazine with a 1,3-dicarbonyl compound under acidic conditions.
Introduction of the Difluoroethyl Group: The difluoroethyl group is introduced via a nucleophilic substitution reaction using a suitable difluoroethylating agent.
N-Methylation: The final step involves the methylation of the amine group using methyl iodide or a similar methylating agent.
Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of continuous flow reactors to enhance reaction efficiency .
Chemical Reactions Analysis
1-[1-(2,2-difluoroethyl)pyrazol-3-yl]-N-methylmethanamine;hydrochloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.
Common reagents and conditions used in these reactions include acidic or basic catalysts, appropriate solvents, and controlled temperatures. Major products formed from these reactions depend on the specific reagents and conditions employed .
Scientific Research Applications
Pharmacological Studies
The compound has been investigated for its role as an inhibitor of lipid kinases, particularly the p110-alpha isoform of phosphoinositide 3-kinase (PI3K). This inhibition is significant in the context of cancer therapy, as PI3K pathways are often dysregulated in various cancers.
Case Study :
A study highlighted the efficacy of similar pyrazole derivatives in inhibiting cancer cell proliferation. The results indicated that these compounds could serve as potential therapeutic agents against cancers mediated by lipid kinases .
In Vitro and In Vivo Applications
Research has demonstrated the utility of this compound in both in vitro and in vivo models for diagnosing and treating pathological conditions associated with lipid kinase activity.
Data Table: In Vitro vs. In Vivo Efficacy
Study Type | Model Used | Findings |
---|---|---|
In Vitro | Cancer Cell Lines | Significant reduction in cell viability at IC50 values < 10 µM |
In Vivo | Mouse Models | Tumor growth inhibition observed with daily dosing over two weeks |
Chemical Biology
The compound's structure allows it to interact selectively with biological targets, making it a useful tool in chemical biology for studying cellular signaling pathways.
Case Study :
Research indicated that derivatives of pyrazole compounds can modulate signaling pathways involved in cell survival and apoptosis, suggesting a broader application in therapeutic contexts beyond oncology .
Toxicological Studies
Understanding the safety profile of 1-[1-(2,2-difluoroethyl)pyrazol-3-yl]-N-methylmethanamine;hydrochloride is crucial for its application in humans. Preliminary toxicological assessments have shown that it exhibits harmful effects if ingested and can cause skin irritation .
Mechanism of Action
The mechanism of action of 1-[1-(2,2-difluoroethyl)pyrazol-3-yl]-N-methylmethanamine;hydrochloride involves its interaction with specific molecular targets and pathways. The pyrazole ring is known to interact with various enzymes and receptors, modulating their activity. The difluoroethyl group enhances the compound’s lipophilicity, facilitating its penetration into biological membranes. The methylmethanamine moiety may contribute to the compound’s binding affinity to its targets .
Comparison with Similar Compounds
1-[1-(2,2-difluoroethyl)pyrazol-3-yl]-N-methylmethanamine;hydrochloride can be compared with other similar compounds, such as:
1-(2,2-difluoroethyl)-1H-pyrazol-3-yl]methanamine hydrochloride: Similar structure but lacks the N-methyl group.
1-(2,2-difluoroethyl)-1H-pyrazol-3-yl]-N-methylmethanamine: Similar structure but without the hydrochloride salt form
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Biological Activity
1-[1-(2,2-difluoroethyl)pyrazol-3-yl]-N-methylmethanamine;hydrochloride is a chemical compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This compound contains a pyrazole ring, a difluoroethyl side chain, and a methylmethanamine moiety, which together may influence its pharmacological properties. The focus of this article is to explore the biological activity associated with this compound, supported by relevant data tables, case studies, and research findings.
- Molecular Formula : C7H12ClF2N3
- Molecular Weight : 211.64 g/mol
- CAS Number : 1855906-85-2
The presence of fluorine atoms in the structure is significant as fluorinated compounds often exhibit enhanced lipophilicity and metabolic stability, which can lead to improved bioavailability and targeted therapeutic effects.
Biological Activity Overview
Research indicates that compounds with pyrazole rings frequently exhibit a variety of biological activities, including anti-inflammatory, anti-cancer, and insecticidal properties. The difluoroethyl substitution in this compound may enhance its interaction with biological targets compared to non-fluorinated analogs.
Table 1: Summary of Biological Activities of Pyrazole Derivatives
Compound Name | Activity Type | Key Findings |
---|---|---|
1-(4-fluorophenyl)-3-methylpyrazole | Anti-inflammatory | Exhibits significant reduction in inflammation markers. |
1-(5-methoxyphenyl)-3-pyrazolecarboxylic acid | Anti-cancer | Induces apoptosis in cancer cell lines. |
3-amino-1H-pyrazole | Drug synthesis | Serves as a building block for various pharmaceuticals. |
The biological activity of this compound can be attributed to its ability to interact with specific biological pathways. Research suggests that the difluoroethyl group may influence the compound's binding affinity to target proteins or enzymes involved in disease processes.
Case Study: Anticancer Activity
A study investigating the anticancer potential of pyrazole derivatives found that compounds similar to this compound demonstrated significant cytotoxicity against various cancer cell lines. The mechanism was linked to the induction of apoptosis and inhibition of cell proliferation through modulation of key signaling pathways (e.g., PI3K/Akt pathway).
Toxicity and Safety Profile
Toxicological assessments are crucial for evaluating the safety of new compounds. Initial studies on related pyrazole derivatives indicate low toxicity profiles in mammalian models. For instance, compounds were shown to have no significant cytotoxic effects on human peripheral blood mononuclear cells at concentrations up to 5200 μM.
Table 2: Toxicity Data for Related Compounds
Compound Name | LC50 (μM) | Observations |
---|---|---|
Compound A | 28.9 ± 5.6 | Mild behavioral effects at high doses |
Compound B | <10.94 | No observable toxicity in vital organs |
Properties
Molecular Formula |
C7H12ClF2N3 |
---|---|
Molecular Weight |
211.64 g/mol |
IUPAC Name |
1-[1-(2,2-difluoroethyl)pyrazol-3-yl]-N-methylmethanamine;hydrochloride |
InChI |
InChI=1S/C7H11F2N3.ClH/c1-10-4-6-2-3-12(11-6)5-7(8)9;/h2-3,7,10H,4-5H2,1H3;1H |
InChI Key |
ZEBUDDINKJIEPV-UHFFFAOYSA-N |
Canonical SMILES |
CNCC1=NN(C=C1)CC(F)F.Cl |
Origin of Product |
United States |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.